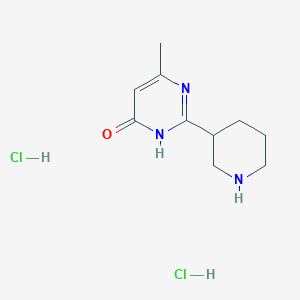
Ethyl 2-bromo-3-cyano-4-methylphenylacetate
説明
Ethyl 2-bromo-3-cyano-4-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3-cyano-4-methylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of 4-methylphenylacetic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide or potassium cyanide for introducing the cyano group.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 2-bromo-3-cyano-4-methylphenylacetic acid and ethanol.
科学的研究の応用
Ethyl 2-bromo-3-cyano-4-methylphenylacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-bromo-3-cyano-4-methylphenylacetate involves its interaction with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
類似化合物との比較
Ethyl 2-bromo-4-methylphenylacetate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 3-cyano-4-methylphenylacetate: Lacks the bromine atom, affecting its reactivity in electrophilic substitution reactions.
Methyl 2-bromo-3-cyano-4-methylphenylacetate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Uniqueness: this compound is unique due to the presence of both bromine and cyano groups, which provide a combination of electrophilic and nucleophilic reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
特性
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-11(15)6-9-5-4-8(2)10(7-14)12(9)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECOVMKYDRAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414557.png)

![2-(6-oxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a]pyrimidin-8-yl)acetic acid](/img/structure/B1414562.png)
![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B1414564.png)
![2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide](/img/structure/B1414565.png)



![Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1414571.png)


![Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B1414578.png)
